

Spectroscopic Characterization of (R)-1-(3-chlorophenyl)ethanamine: A Technical Guide

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Compound of Interest

Compound Name: (R)-1-(3-chlorophenyl)ethanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral amine, **(R)-1-(3-chlorophenyl)ethanamine**. Due to the limited availability of public experimental spectra for this specific enantiomer, this document presents predicted spectroscopic data obtained from computational models. These predictions are valuable for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(R)-1-(3-chlorophenyl)ethanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.35	s	1H	Ar-H (C2-H)
~7.28	m	2H	Ar-H (C5-H, C6-H)
~7.15	m	1H	Ar-H (C4-H)
~4.15	q	1H	CH-NH ₂
~1.80	br s	2H	NH ₂
~1.40	d	3H	CH ₃

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~145.5	Ar-C (C1)
~134.0	Ar-C (C3)
~129.5	Ar-C (C5)
~127.0	Ar-C (C6)
~126.0	Ar-C (C4)
~124.0	Ar-C (C2)
~50.5	CH-NH ₂
~25.0	CH ₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Medium, Sharp	N-H stretch (primary amine, two bands expected)[1]
3000-3100	Medium	Aromatic C-H stretch
2850-2950	Medium	Aliphatic C-H stretch
1580-1650	Medium	N-H bend (scissoring)[2][3]
1450-1500	Strong	Aromatic C=C stretch
1000-1250	Medium	C-N stretch[2][3]
650-900	Strong, Broad	N-H wag[2][3]
680-860	Strong	C-Cl stretch

Mass Spectrometry (MS) (Predicted)

m/z	Relative Intensity (%)	Assignment
155/157	High	[M] ⁺ (Molecular ion, showing isotopic pattern for Cl)
140/142	High	[M-CH ₃] ⁺ (Loss of a methyl group)
111/113	Medium	[C ₇ H ₆ Cl] ⁺ (Benzyllic fragment)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **(R)-1-(3-chlorophenyl)ethanamine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent signal.^[4]

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.
- ^{13}C NMR:
 - Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

IR Spectroscopy

Sample Preparation:

- Neat Liquid: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

- **Solution:** Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl_4) and placed in a liquid sample cell.

Instrumentation and Parameters:

- **Spectrometer:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Method:** Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples.
- **Spectral Range:** Typically $4000\text{-}400\text{ cm}^{-1}$.
- **Resolution:** 4 cm^{-1} is standard for routine analysis.
- **Number of Scans:** 16-32 scans are averaged to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or the solvent is collected and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

- **Method:** The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization Technique:** Electron Ionization (EI) is a common method for relatively volatile, small molecules and typically results in significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is well-suited for less volatile or thermally labile compounds and often produces a prominent molecular ion.

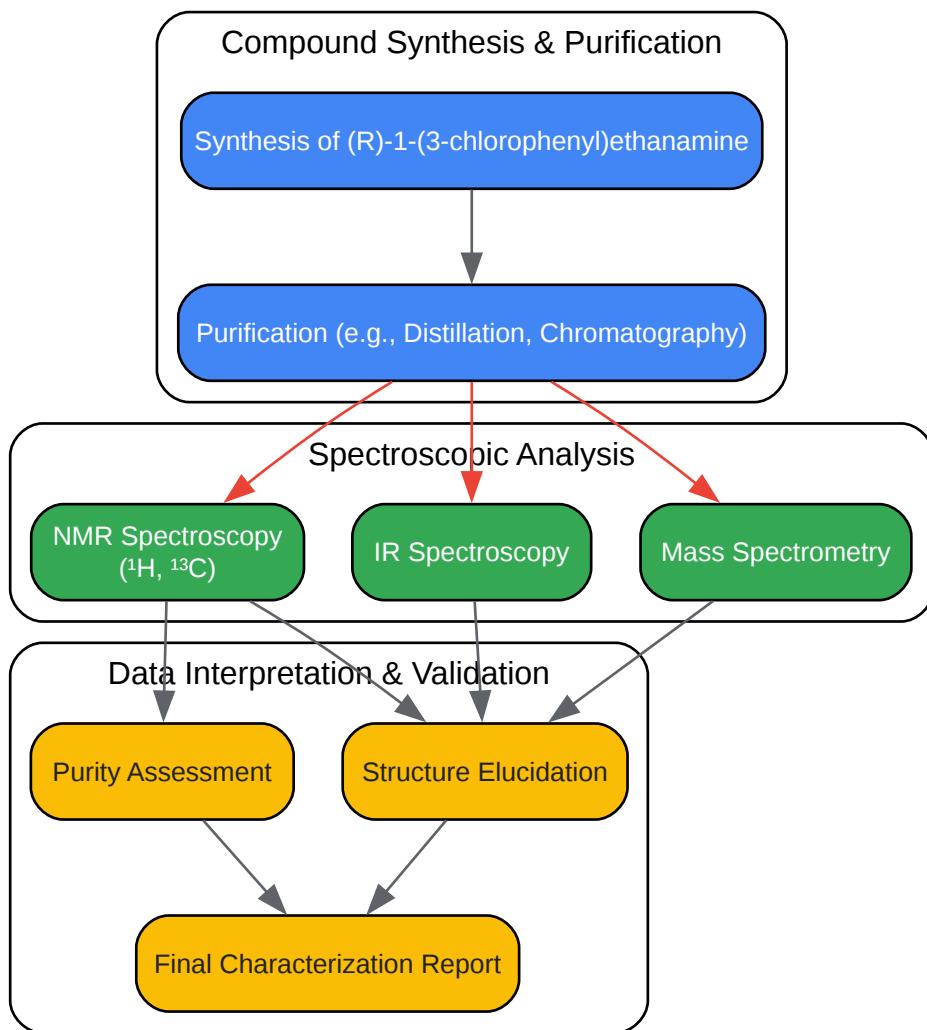
Mass Analysis:

- **Analyzer:** A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
- **Mode:** Data is acquired in positive ion mode to detect the protonated molecule or the molecular radical cation.

- Mass Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion and key fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **(R)-1-(3-chlorophenyl)ethanamine**.



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Workflow for Spectroscopic Characterization.

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